molecular formula C8H6BrNS B13659469 7-(Bromomethyl)benzo[d]isothiazole

7-(Bromomethyl)benzo[d]isothiazole

Katalognummer: B13659469
Molekulargewicht: 228.11 g/mol
InChI-Schlüssel: BZXHNKYIMWCWCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Bromomethyl)benzo[d]isothiazole is a chemical compound that belongs to the class of benzo[d]isothiazoles. This compound is characterized by the presence of a bromomethyl group attached to the benzo[d]isothiazole ring. Benzo[d]isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, catalysis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)benzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole derivatives. One common method is the bromination of 7-methylbenzo[d]isothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and yield. The bromination reaction is carefully controlled to minimize side reactions and ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Bromomethyl)benzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted benzo[d]isothiazole derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of methyl derivatives.

Wirkmechanismus

The mechanism of action of 7-(Bromomethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Bromomethyl)benzo[d]isothiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties. The bromomethyl group is more reactive than the methyl or chloromethyl groups, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Eigenschaften

Molekularformel

C8H6BrNS

Molekulargewicht

228.11 g/mol

IUPAC-Name

5-(bromomethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2

InChI-Schlüssel

BZXHNKYIMWCWCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CBr)C=NS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.